molecular formula C26H24N2O3 B11564581 (2E)-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-phenylprop-2-enamide

(2E)-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-phenylprop-2-enamide

Cat. No.: B11564581
M. Wt: 412.5 g/mol
InChI Key: RRLNJLZTANLNJU-NTEUORMPSA-N
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Description

(2E)-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-phenylprop-2-enamide: is a complex organic compound with a unique structure that includes a benzoxazole ring, a methoxy group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-phenylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Formation of the Phenylprop-2-enamide Moiety: This can be synthesized through a condensation reaction between a phenylacetic acid derivative and an amine, followed by dehydration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the double bond in the phenylprop-2-enamide moiety, converting it to a single bond.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of saturated amide derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. Its potential bioactivity could lead to the development of new pharmaceuticals.

Industry

In the industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-phenylprop-2-enamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-phenylprop-2-enamide: can be compared with other benzoxazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

(E)-N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C26H24N2O3/c1-17(2)19-10-13-24-22(15-19)28-26(31-24)20-11-12-23(30-3)21(16-20)27-25(29)14-9-18-7-5-4-6-8-18/h4-17H,1-3H3,(H,27,29)/b14-9+

InChI Key

RRLNJLZTANLNJU-NTEUORMPSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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